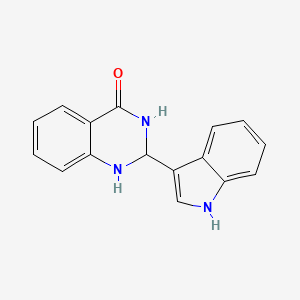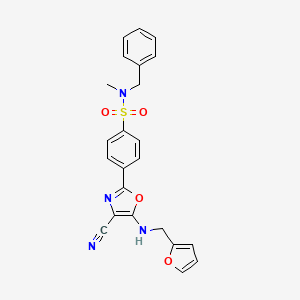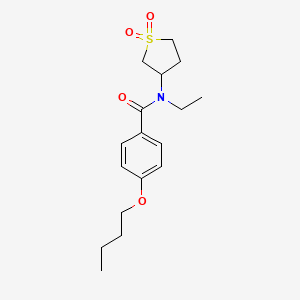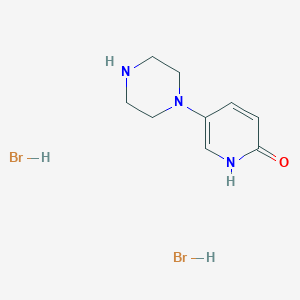
2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a class of compounds that have an indole nucleus, a structure found in many natural and synthetic bioactive compounds . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction of indole with various electrophiles, nucleophiles, or radicals . For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed .
Molecular Structure Analysis
The indole nucleus is a heterocyclic system that consists of a benzene ring fused to a pyrrole ring . It is aromatic in nature due to the delocalization of π-electrons .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons . They can also participate in various other reactions depending on the functional groups attached to the indole nucleus .
Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless, with specific odors . Their physical and chemical properties can vary depending on the specific functional groups attached to the indole nucleus.
Applications De Recherche Scientifique
Antibacterial Activity
The treatment of bacterial diseases remains a significant challenge due to the increasing antibiotic resistance of infectious agents. Notably, Staphylococcus aureus, especially methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis are of particular concern. Researchers have explored antibacterial compounds, including those related to 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives.
Synthesis and Structural Relationships: A straightforward synthetic approach to 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues has been developed . These compounds were evaluated for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis H37Rv, S. aureus ATCC 25923, MRSA ATCC 43300, and Candida albicans ATCC 10231. Additionally, their role in inhibiting the biofilm formation of S. aureus was investigated.
Key Findings:Other Potential Applications
While antibacterial activity is a prominent field, 2-INDOL-3-YL-1,2,3-TRIHYDROQUINAZOLIN-4-ONE may also have applications in other areas. However, further research is needed to explore these potential uses:
Anti-HIV Properties: Indole derivatives have been investigated for their anti-HIV-1 activity . It would be interesting to explore whether this compound exhibits any anti-HIV potential.
Chemical Properties and Toxicity: Detailed information on its chemical properties, melting point, boiling point, density, and toxicity could provide insights into its safety and stability .
Mécanisme D'action
Target of Action
The compound 2-INDOL-3-YL-1,2,3-TRIHYDROQUINAZOLIN-4-ONE, also known as Oprea1_798716 or 2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Oprea1_798716 may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_798716 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by indole derivatives, there is significant interest in synthesizing new indole derivatives and exploring their potential therapeutic applications . Further structural modification and optimization are needed to develop effective drug candidates .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16-11-6-2-4-8-14(11)18-15(19-16)12-9-17-13-7-3-1-5-10(12)13/h1-9,15,17-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJNHCZVIHAJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)
![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)

